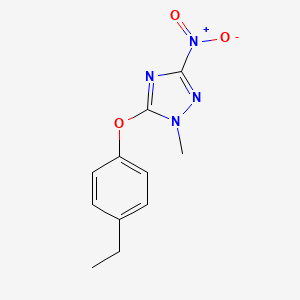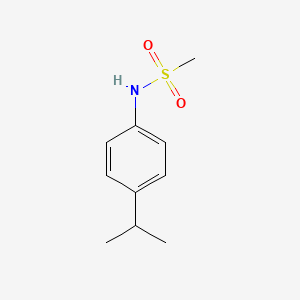
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, also known as CQPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinoline derivatives, which have been found to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. In cancer research, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been studied for its potential applications in infectious diseases, including malaria and tuberculosis. In neurodegenerative diseases, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit neuroprotective effects against oxidative stress-induced cell damage.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to exhibit anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, including the investigation of its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide and to optimize its pharmacological properties for drug development.
Synthesemethoden
The synthesis of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide. This method has been reported to yield high purity and high yield of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBHOIFCGCPFI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
